Homocapsaicin

Übersicht

Beschreibung

Homocapsaicin is a capsaicinoid and an analog and congener of capsaicin in chili peppers (Capsicum). Like capsaicin, it is an irritant . Homocapsaicin accounts for about 1% of the total capsaicinoids mixture and has about half the pungency of capsaicin . It is a lipophilic colorless odorless crystalline to waxy compound .

Synthesis Analysis

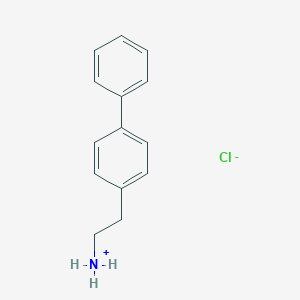

Capsaicinoids, including homocapsaicin, are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors), and they generally accumulate in the placental tissue of the chili pepper fruits . High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and electrochemical sensors are among the analytical methods used in the synthesis analysis of capsaicinoids .

Molecular Structure Analysis

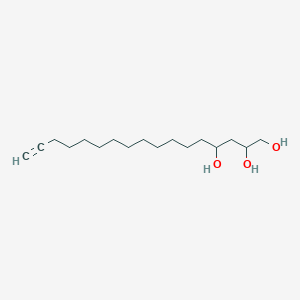

The molecular formula of homocapsaicin is C19H29NO3 . Its chemical structure consists of amides of vanillylamine with branched-chain fatty acids . The InChI key of homocapsaicin is JKIHLSTUOQHAFF-VQHVLOKHSA-N .

Chemical Reactions Analysis

Capsaicin and its related vanilloids have a complex action on primary sensory neurons with major role in physiology of pain by detection of high threshold to physical and noxious chemical stimuli . Initially, capsaicin induces their activation, characterized by a local burning and stinging sensation .

Physical And Chemical Properties Analysis

Homocapsaicin is a lipophilic colorless odorless crystalline to waxy compound . Its molecular weight is 319.44 g/mol . The InChI key of homocapsaicin is JKIHLSTUOQHAFF-VQHVLOKHSA-N .

Wissenschaftliche Forschungsanwendungen

Respiratory System Applications

Capsaicinoids, including Homocapsaicin, have been studied for their potential therapeutic applications in treating conditions of the respiratory system . For example, capsaicin has been investigated for the treatment of non-allergic rhinitis, nasal polyposis, allergic rhinitis, unexplained chronic cough, and prevention of aspiration pneumonia .

Pain Management

Capsaicinoids are known for their analgesic effects. They can help manage pain by desensitizing sensory neurons . This property could potentially extend to Homocapsaicin.

Obesity Treatment

Research has suggested that capsaicinoids may aid in the treatment of obesity . They can potentially boost metabolism and promote fat burning, which could also apply to Homocapsaicin.

Cardiovascular Health

Capsaicinoids have been studied for their potential benefits in treating cardiovascular diseases . They may help reduce blood pressure and prevent the formation of blood clots .

Gastroprotective Effects

Capsaicinoids may have gastroprotective effects . They can potentially help protect the stomach lining and reduce the risk of stomach ulcers .

Anti-cancer Activity

While the research is not conclusive, some studies have suggested that capsaicinoids may have anti-cancer properties . They might help inhibit the growth of cancer cells .

Wirkmechanismus

Target of Action

Homocapsaicin, like capsaicin, is a capsaicinoid and an analog and congener of capsaicin found in chili peppers (Capsicum). It is known to be an irritant . The primary target of homocapsaicin is the TRPV1 receptor , also known as the vanilloid receptor . This receptor plays a crucial role in pain perception, heat sensation, and inflammation.

Mode of Action

Homocapsaicin interacts with its target, the TRPV1 receptor, by binding to it . This binding triggers a series of events leading to the sensation of heat or pain. The exact mechanism of how homocapsaicin interacts with the TRPV1 receptor is still under investigation.

Biochemical Pathways

The biosynthesis of homocapsaicin involves the condensation of vanillylamine, derived from the phenylpropanoid pathway, with a branched-chain fatty acid, originating from the branched-chain fatty acid pathway .

Pharmacokinetics

It is known that homocapsaicin is a lipophilic compound , which suggests that it may be well-absorbed in the body and could potentially cross biological membranes.

Result of Action

The binding of homocapsaicin to the TRPV1 receptor leads to a sensation of heat or pain. This is the primary molecular effect of homocapsaicin’s action. At the cellular level, this can lead to various responses, including the release of inflammatory mediators. Capsaicinoids, including homocapsaicin, have been investigated for their potential health benefits, such as their analgesic effect and their impact on thermoregulation .

Action Environment

The action of homocapsaicin can be influenced by various environmental factors. For instance, the pungency of Capsicum fruits, which contain homocapsaicin, is known to be influenced by weather conditions such as heat waves . Additionally, the maturation of the fruit can also affect the total content of capsaicinoids, including homocapsaicin .

Safety and Hazards

Homocapsaicin, like capsaicin, is an irritant . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing . If it comes in contact with skin, it is advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

Zukünftige Richtungen

Future studies should focus on the analysis of capsaicin metabolites, which could be very useful especially for the determination of capsaicin in a toxicological specimen . The beneficial effect of capsaicinoids in the treatment of obesity, hypertension, diabetes, cardiovascular diseases, gastroprotective, or anti-cancer activity was investigated and partially or completely confirmed .

Eigenschaften

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHLSTUOQHAFF-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894012 | |

| Record name | 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Homocapsaicin | |

CAS RN |

58493-48-4 | |

| Record name | Homocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5KLC0JPH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64.5 - 65.5 °C | |

| Record name | Homocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

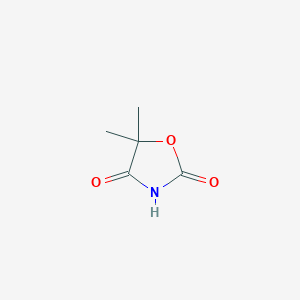

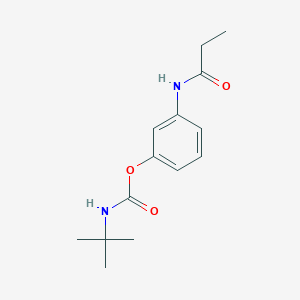

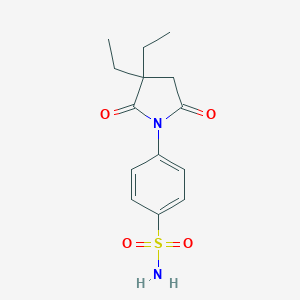

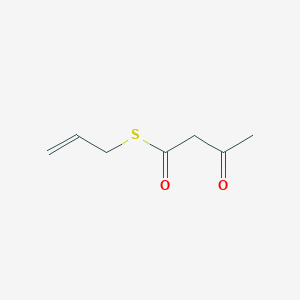

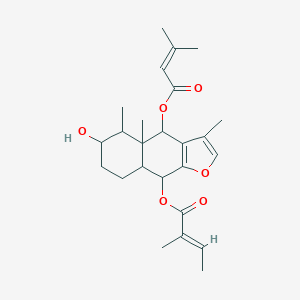

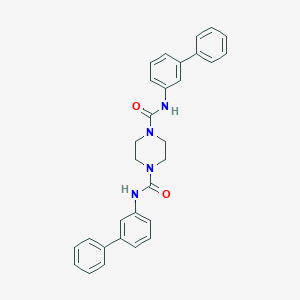

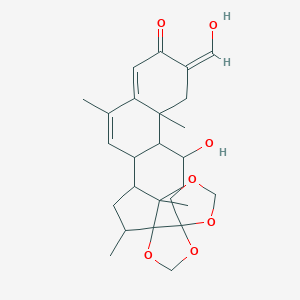

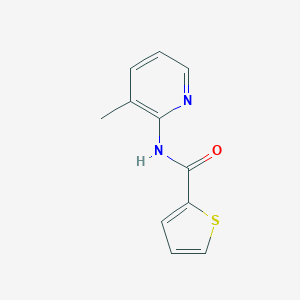

Retrosynthesis Analysis

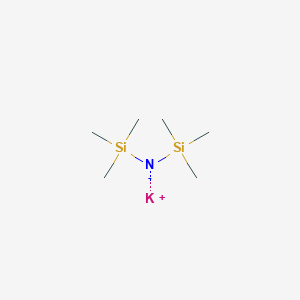

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is homocapsaicin, and how does it differ from capsaicin?

A: Homocapsaicin is a capsaicinoid, a group of pungent compounds found in chili peppers (Capsicum spp.). While structurally similar to capsaicin, homocapsaicin has a slightly longer alkyl side chain. [, , , ]

Q2: Which chili pepper species contain homocapsaicin?

A: Homocapsaicin has been identified in various Capsicum species, including Capsicum annuum, Capsicum chinense, and Capsicum frutescens. [, , , , , ]

Q3: How is the pungency of chili peppers related to their homocapsaicin content?

A: While capsaicin is often the most abundant capsaicinoid in chili peppers, homocapsaicin contributes to the overall pungency profile. The higher the total capsaicinoid content, including homocapsaicin, the hotter the pepper. [, , , ]

Q4: How are homocapsaicin and other capsaicinoids extracted from chili peppers for analysis?

A: Several methods are employed for capsaicinoid extraction, including traditional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). [, , , , ]

Q5: What analytical techniques are used to identify and quantify homocapsaicin in chili pepper extracts?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, fluorescence detectors, and mass spectrometers (MS), is commonly used for capsaicinoid analysis. Gas chromatography-mass spectrometry (GC-MS) is another technique used for this purpose. [, , , , , , , ]

Q6: What are the advantages of using ultra-performance liquid chromatography (UHPLC) for capsaicinoid analysis compared to traditional HPLC methods?

A: UHPLC offers faster separation times while maintaining high resolution, allowing for more efficient analysis of capsaicinoids like homocapsaicin. []

Q7: How does the concentration of homocapsaicin change during the ripening process of chili peppers?

A: The concentration of individual capsaicinoids, including homocapsaicin, can fluctuate throughout the ripening process depending on the chili pepper variety. [, , ]

Q8: What is the molecular formula and weight of homocapsaicin?

A: The molecular formula of homocapsaicin is C19H29NO3, and its molecular weight is 319.4 g/mol. [, ]

Q9: Are there any studies investigating the potential therapeutic properties of homocapsaicin?

A: While research on homocapsaicin specifically is limited, studies have investigated the broader therapeutic potential of capsaicinoids, which may include analgesic, anti-inflammatory, anticancer, and anti-obesity effects. [, , , , , ]

Q10: How does homocapsaicin exert its biological effects?

A: Like other capsaicinoids, homocapsaicin is believed to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, an ion channel primarily expressed in sensory neurons. This activation leads to a cascade of downstream effects, contributing to the pungent sensation and potential therapeutic benefits. [, , ]

Q11: Are there any known interactions between homocapsaicin and drug-metabolizing enzymes?

A: Studies have primarily focused on capsaicin's metabolism, revealing its metabolism by cytochrome P450 enzymes, particularly CYP2C9, CYP2E1, and CYP3A4. Research on the specific interactions of homocapsaicin with drug-metabolizing enzymes is limited. [, ]

Q12: Are there any known safety concerns or toxicological data available for homocapsaicin?

A: While generally considered safe for consumption, high concentrations of capsaicinoids, including homocapsaicin, can cause irritation and inflammation. Specific toxicological data on homocapsaicin might be limited compared to capsaicin. []

Q13: What is the historical context of homocapsaicin research, and what are some of the milestones in this field?

A: Research on capsaicinoids, including homocapsaicin, has evolved from early studies on their pungent properties to investigations of their diverse biological activities and potential therapeutic applications. Milestones include identifying the TRPV1 receptor as a key target and developing analytical techniques for their accurate quantification. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)

![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)